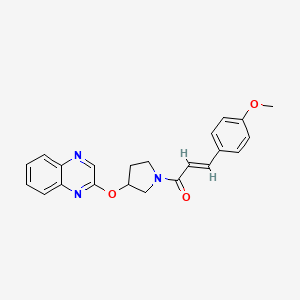

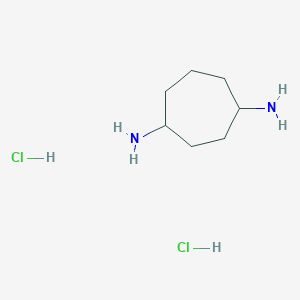

2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, also known as CMPD1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in different fields.

Wissenschaftliche Forschungsanwendungen

Bioavailability and Metabolism

Research has highlighted the importance of understanding the bioavailability and metabolism of compounds similar to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Kapetanovic et al. (2012) studied the bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound with similar structural features, focusing on its mutagenicity and pharmacokinetic profile in animal models. This study provides insight into the systemic circulation of such compounds, largely in the form of reduced metabolites, potentially relevant for understanding the behavior of 2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide in biological systems (Kapetanovic et al., 2012).

Crystal Engineering

The study of molecular interactions and crystal engineering involving compounds like "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide" has been explored. Saha et al. (2005) investigated molecular tapes mediated via hydrogen and halogen bonds, providing a foundation for understanding how similar compounds may be designed and synthesized for specific crystal structures (Saha et al., 2005).

Synthesis and Chemical Structure

The synthesis of chlorantraniliprole, which involves intermediates structurally related to "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide," illustrates the compound's relevance in the synthesis of more complex molecules. Yi-fen et al. (2010) detailed a method starting from 3-methyl-2-nitrobenzoic acid, leading to key intermediates for the target product, highlighting the synthesis process's efficiency and outcome (Yi-fen et al., 2010).

Antibacterial Properties

Explorations into the antibacterial properties of related compounds suggest potential applications for "2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide." Ravichandiran et al. (2015) synthesized and evaluated a series of derivatives for their antibacterial activity, demonstrating the potential of structurally similar compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a necessary step in blood clot formation .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is competitive, meaning the compound and the substrate compete for the same binding site on FXa .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, specifically the common pathway . This pathway involves the activation of Factor X to Factor Xa, which then catalyzes the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot . By inhibiting FXa, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a rapid onset and offset of action . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa results in a reduction in thrombin generation, which leads to a decrease in blood clot formation . This makes the compound effective in the prevention and treatment of various thromboembolic diseases .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-8-7-14(23(26)27)11-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYHCKYVGAJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2435561.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2435564.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2435568.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2435570.png)

![4-[1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2435571.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2435572.png)

![5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2435573.png)

![2-(2-(2-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2435577.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide](/img/structure/B2435578.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid](/img/structure/B2435580.png)